molecular formula C15H11NO5 B4216406 2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide

2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide

Cat. No.: B4216406
M. Wt: 285.25 g/mol
InChI Key: QOXIHYSYPVUAHB-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a furan ring, a chromen-4-one moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide typically involves the reaction of 2-(2-furyl)-4H-chromen-4-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide derivative by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The chromen-4-one moiety can be reduced to form chroman-4-one derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide
  • 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(1-naphthyl)acetamide
  • {[2-(2-Furyl)-4-oxo-4H-chromen-6-yl]oxy}acetic acid

Uniqueness

2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide is unique due to the specific positioning of the furan ring and the acetamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c16-12(17)8-20-15-13(18)9-4-1-2-5-10(9)21-14(15)11-6-3-7-19-11/h1-7H,8H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXIHYSYPVUAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
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2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
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2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
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2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
Reactant of Route 5
2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide
Reactant of Route 6
2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetamide

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